Granisetron hydrochloride is a selective 5-hydroxytryptamine-3 receptor (5-HT3) antagonist. [] It is classified as a serotonin antagonist and plays a crucial role in scientific research, particularly in studies related to nausea and vomiting induced by various factors such as chemotherapy, radiotherapy, and surgery. [, , ] Notably, granisetron hydrochloride is also investigated for its potential role in alleviating pain associated with intravenous injections. [] Research exploring the use of granisetron hydrochloride extends to understanding its interactions with other drugs, especially in the context of combination therapies. [, , ]
Granisetron is synthesized from various chemical precursors and classified as a serotonin receptor antagonist. It belongs to the class of drugs known as antiemetics, specifically targeting the serotonergic system to inhibit the emetic response triggered by chemotherapy agents.
The synthesis of granisetron involves multiple steps, often starting from simpler organic compounds. Two notable methods include:
Both methods emphasize mild reaction conditions and high yields, making them suitable for industrial production.
Granisetron's molecular formula is C18H24N4O and it has a molecular weight of 304.41 g/mol. The structure features an indazole ring system with a carboxamide functional group, contributing to its activity as a 5-HT3 receptor antagonist.
Granisetron can undergo various chemical reactions during its synthesis:
These reactions highlight the importance of precise conditions in achieving high yields and purities in granisetron synthesis.
Granisetron exerts its antiemetic effects by selectively antagonizing the 5-hydroxytryptamine type 3 receptors located in the central nervous system and gastrointestinal tract. By blocking these receptors, granisetron prevents the transmission of signals that induce nausea and vomiting.
Granisetron's primary application lies in oncology, where it is used to manage nausea and vomiting induced by chemotherapy regimens. Additionally, it has potential uses in postoperative settings to control nausea from anesthesia. Research continues into its broader applications within gastroenterology and other fields where nausea management is critical.
Granisetron emerged from systematic pharmaceutical research conducted by scientists at Beecham Pharmaceuticals (later part of GlaxoSmithKline) around 1985. The compound was patented in 1985 and received its initial medical approval in the United Kingdom in 1991, followed by U.S. Food and Drug Administration (FDA) approval in 1994. This development timeline positioned granisetron as the second 5-HT₃ receptor antagonist introduced clinically, following ondansetron but preceding palonosetron. The World Health Organization has recognized its therapeutic importance by including it in the List of Essential Medicines, underscoring its clinical value in global healthcare systems [9].
Pharmacologically, granisetron is classified as a selective serotonin 5-HT₃ receptor antagonist. This classification distinguishes it from earlier anti-emetics that primarily targeted dopamine (D₂) or muscarinic receptors. Unlike these broader-spectrum agents, granisetron exhibits remarkable receptor specificity, with negligible affinity for other serotonin receptor subtypes (5-HT₁, 5-HT₁A, 5-HT₁B/C, or 5-HT₂), adrenergic receptors (alpha₁-, alpha₂-, or beta-), dopamine D₂ receptors, histamine H₁ receptors, benzodiazepine receptors, picrotoxin receptors, or opioid receptors. This selective binding profile translates to targeted anti-emetic effects without the sedation, dysphoria, or extrapyramidal symptoms associated with earlier anti-emetic classes [1] [9].
The molecular rationale for granisetron's development stemmed from evolving understanding of chemotherapy-induced emesis. Research in the 1980s revealed that cytotoxic agents stimulate serotonin (5-HT) release from enterochromaffin cells in the small intestine. This serotonin then activates 5-HT₃ receptors on vagal afferent nerves, triggering the vomiting reflex via the brainstem's vomiting center. By specifically blocking these peripheral and central 5-HT₃ receptors, granisetron interrupts this emetic pathway at a fundamental physiological level [1] [4].
Table 1: Pharmacological Classification of Granisetron
Classification Parameter | Granisetron Characteristics |
---|---|
Therapeutic Category | Serotonin 5-HT₃ Receptor Antagonists |
Primary Mechanism | Competitive inhibition of 5-HT₃ receptors |
Receptor Selectivity | High affinity for 5-HT₃ receptors; negligible affinity for 5-HT₁, 5-HT₂, dopamine D₂, histamine H₁, adrenergic, opioid, or benzodiazepine receptors |
Development Timeline | Patented 1985; UK approval 1991; FDA approval 1994 |
Essential Medicine Status | WHO List of Essential Medicines |
Granisetron possesses a defined molecular architecture essential for its pharmacological activity. Its chemical designation is endo-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide, with a molecular formula of C₁₈H₂₄N₄O and a molecular weight of 312.42 g/mol for the free base. The hydrochloride salt form (C₁₈H₂₄N₄O·HCl), commonly used in pharmaceutical preparations, has a molecular weight of 348.87 g/mol. The compound features a bicyclic tropane moiety connected via an amide linkage to an indazole ring system, creating a specific three-dimensional configuration critical for receptor interaction [5] [9].
The stereochemical configuration of granisetron significantly influences its binding affinity. The molecule contains three chiral centers, with the pharmacologically active isomer exhibiting the (1R,3r,5S) configuration at the azabicyclic nonane ring. This specific stereochemistry enables optimal spatial orientation for interacting with the 5-HT₃ receptor's binding pocket. X-ray crystallographic studies reveal that the protonated nitrogen in the azabicyclic component forms a crucial ionic bond with a negatively charged residue (likely glutamate or aspartate) in the receptor's binding site, while the planar indazole ring engages in π-π stacking interactions with aromatic receptor residues [9].
Granisetron demonstrates exceptional binding affinity for 5-HT₃ receptors, with dissociation constants (Kd) in the low nanomolar range (approximately 1-2 nM). This high affinity translates to potent receptor blockade, as evidenced by in vitro studies showing half-maximal inhibitory concentration (IC₅₀) values of 0.24-3.5 nM for inhibition of serotonin-induced responses. The compound exhibits >10,000-fold selectivity for 5-HT₃ receptors over other serotonin receptor subtypes, explaining its targeted anti-emetic effects without broader neuropharmacological actions [1] [4] [6].
Table 2: Structural and Physicochemical Properties of Granisetron
Property | Characteristic |
---|---|
Chemical Name | endo-N-(9-Methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride |
Molecular Formula (Free Base) | C₁₈H₂₄N₄O |
Molecular Weight (Free Base) | 312.42 g/mol |
CAS Registry Number | 109889-09-0 (free base); 107007-99-8 (HCl) |
pKa Value | 9.4 |
Active Stereochemistry | (1R,3r,5S) configuration |
Receptor Binding Affinity (Kd) | 1.35 nM for 5-HT₃ receptors |
LogP (Octanol-Water Partition) | 2.6 (indicating moderate lipophilicity) |
The pharmacokinetic profile of granisetron varies by administration route. Oral formulations exhibit approximately 60% bioavailability due to first-pass hepatic metabolism, reaching peak plasma concentrations (Cₘₐₓ) of 3.63 ng/mL (range: 0.27-9.14 ng/mL) after a 1 mg dose. Intravenous administration achieves immediate therapeutic levels. Plasma protein binding is approximately 65%, with distribution throughout bodily tissues. Granisetron undergoes hepatic biotransformation primarily via cytochrome P450 enzymes (CYP3A4), involving N-demethylation and aromatic ring oxidation followed by conjugation. The terminal elimination half-life ranges from 3-14 hours in adults, with approximately 11-12% of the administered dose excreted unchanged renally and 34-49% eliminated as metabolites in urine and feces [1] [4] [5].
Table 3: Pharmacokinetic Parameters of Granisetron
Parameter | Oral Administration | Intravenous Administration |
---|---|---|
Bioavailability | ~60% | 100% |
Peak Plasma Concentration (Cₘₐₓ) | 3.63 ng/mL (range 0.27-9.14) after 1 mg dose | Dose-dependent; 5.99 ng/mL (range 0.63-30.9) after 1 mg bid in cancer patients |
Time to Cₘₐₓ (Tₘₐₓ) | 1-2 hours | Immediate |
Protein Binding | ~65% | ~65% |
Primary Metabolic Pathways | Hepatic via CYP3A: N-demethylation, aromatic ring oxidation, conjugation | Identical to oral |
Elimination Half-life | 6.23 hours (range 0.96-19.9) in healthy volunteers | 8.95 hours (cancer patients); 9-12 hours (post-surgical) |
Renal Excretion of Unchanged Drug | 11-12% | 11-12% |
Granisetron's primary therapeutic application is in chemotherapy-induced nausea and vomiting (CINV) prevention. Its efficacy spans both highly emetogenic chemotherapy (HEC) regimens, including cisplatin-based therapies (>50 mg/m²), and moderately emetogenic chemotherapy (MEC). Clinical trials demonstrate complete response rates (no vomiting, no rescue medication) of 52-81% in cisplatin-based chemotherapy when used as monotherapy. For anthracycline plus cyclophosphamide (AC) regimens, which are particularly emetogenic, granisetron forms an essential component of multimodal anti-emetic therapy. Current guidelines from the American Society of Clinical Oncology (ASCO) recommend combining granisetron with neurokinin-1 (NK₁) receptor antagonists (e.g., aprepitant or fosaprepitant) and dexamethasone for optimal CINV prevention in HEC. For MEC, guidelines recommend granisetron combined with dexamethasone, with consideration for adding NK₁ antagonists in selected high-risk patients [4] [7].
Beyond acute CINV, granisetron demonstrates efficacy in delayed-phase CINV (occurring 24-120 hours post-chemotherapy), though with reduced efficacy compared to its effects in acute-phase control. Extended-release formulations have been specifically developed to address this therapeutic gap. The subcutaneous extended-release formulation (Sustol®), approved by the FDA in 2016, utilizes a polymer-based delivery system providing granisetron release over five days. This formulation is indicated for prevention of both acute and delayed nausea and vomiting in patients receiving MEC or AC regimens, offering sustained therapeutic coverage throughout the critical delayed-phase window [4] [9].
Granisetron has established applications in radiation-induced nausea and vomiting (RINV), particularly for patients undergoing total body irradiation or fractionated abdominal radiation. Oral administration (2 mg once daily) within one hour before radiation significantly reduces emetic episodes. The transdermal patch formulation (Sancuso®), approved in 2008, provides continuous drug delivery for up to seven days, offering particular advantages for patients receiving fractionated radiotherapy regimens over multiple consecutive days. This formulation delivers granisetron at approximately 3.3 mg/24 hours, maintaining plasma concentrations within the therapeutic range throughout treatment [4] [8].
In postoperative settings, granisetron (1 mg IV) demonstrates efficacy in preventing and treating postoperative nausea and vomiting (PONV), especially in high-risk patients or procedures. Administered before anesthesia induction or during emergence, it significantly reduces PONV incidence compared to placebo. While comparable in efficacy to other 5-HT₃ antagonists for PONV prophylaxis, granisetron exhibits a distinctive pharmacokinetic profile with a longer half-life than ondansetron (approximately 9 hours versus 4 hours), potentially offering extended protection during the critical postoperative period [4] [7].
Emerging research explores expanded therapeutic applications. Preliminary studies indicate potential efficacy in gastroparesis management, particularly the transdermal formulation. Proposed mechanisms include 5-HT₃ receptor blockade on gastric afferent nerves and enteric neurons, potentially modulating gastric sensitivity and motility. Additional exploratory applications include cyclic vomiting syndrome and refractory nausea in advanced illnesses, though robust clinical trial data supporting these uses remains limited [4].
Table 4: Clinically Approved Formulations of Granisetron
Formulation | Brand Names | Administration Route | Therapeutic Advantages |
---|---|---|---|
Immediate-release Injection | Generic, Kytril® | Intravenous | Rapid onset; suitable for acute intervention during chemotherapy or postoperatively |
Immediate-release Tablets | Generic, Kytril® | Oral | Convenience; established efficacy in CINV and RINV |
Transdermal Patch | Sancuso® | Transdermal | Sustained 7-day delivery; avoids first-pass metabolism; beneficial for multi-day radiotherapy or chemotherapy |
Extended-release Injection | Sustol® | Subcutaneous | 5-day sustained release; covers both acute and delayed CINV phases |
Oral Solution | Generic | Oral | Alternative for patients with swallowing difficulties |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7